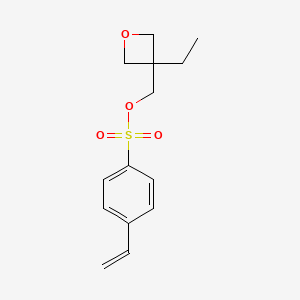
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an oxetane ring, which is a four-membered cyclic ether, and a sulfonate group attached to a benzene ring with an ethenyl substituent. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the sulfonate group via sulfonation reactions. The ethenyl group can be introduced through various alkylation or vinylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like supercritical fluid extraction or microwave-assisted synthesis may be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Addition: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar structural features but different functional groups.
Ethyl acetate: An ester with a simpler structure but similar reactivity in certain chemical reactions.
Uniqueness
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate is unique due to the combination of its oxetane ring, sulfonate group, and ethenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
909114-62-1 |
|---|---|
Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
(3-ethyloxetan-3-yl)methyl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-3-12-5-7-13(8-6-12)19(15,16)18-11-14(4-2)9-17-10-14/h3,5-8H,1,4,9-11H2,2H3 |
InChI Key |
PUAMTIQAJUNALR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















